4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core, substituted with various functional groups including diiodo, methoxy, hydrazinyl, methylphenyl, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. The key steps may include:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydrazinyl group: This step may involve the reaction of the triazine core with hydrazine derivatives.
Substitution with diiodo and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the morpholinyl group: This can be done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group.
Reduction: Reduction reactions can occur at the triazine core or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of advanced materials due to its unique structural properties.
Biology and Medicine
Drug Development:
Biological Probes: Use as a probe in biochemical assays to study enzyme activities or protein interactions.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential use in the development of novel polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: shares similarities with other triazine derivatives, such as:
Uniqueness
The uniqueness of 4-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H23I2N7O2 |
---|---|
Molecular Weight |
671.3 g/mol |
IUPAC Name |
2-N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H23I2N7O2/c1-14-3-5-17(6-4-14)26-20-27-21(29-22(28-20)31-7-9-33-10-8-31)30-25-13-15-11-16(23)12-18(24)19(15)32-2/h3-6,11-13H,7-10H2,1-2H3,(H2,26,27,28,29,30)/b25-13+ |
InChI Key |
VJOQWEABEONAII-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.